molecular formula C21H23IN2 B093502 Quinaldine red CAS No. 117-92-0

Quinaldine red

Cat. No. B093502
CAS RN: 117-92-0
M. Wt: 430.3 g/mol
InChI Key: JOLANDVPGMEGLK-UHFFFAOYSA-M
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Description

Quinaldine red is a synthetic dye that has been used in a variety of scientific research applications. It is a member of the quinoline family of dyes and is an azo dye. This compound is also known as C.I. Acid Red 92 and is used in many laboratory experiments due to its high stability and solubility in water. Its chemical formula is C20H16N2O2 and its molecular weight is 312.35 g/mol.

Scientific Research Applications

  • Membrane Energization Studies : Quinaldine red has been used to investigate membrane energization in cells, such as in Streptococcus faecalis. The study utilized resonance Raman and electronic absorption spectra to observe changes in the state of this compound when accumulated by energized cells, indicating potential applications in studying membrane potentials and cellular energization processes (Koyama et al., 1979).

  • Blood Plasma Research : this compound has been employed to study the ligand-binding ability of plasma in leukemic children, providing insights into how systemic inflammation affects the blood deposition and transport of biomediators and drugs (Ivanov et al., 2002).

  • α1-Acid Glycoprotein Detection : It has been used in a method for the fluorometric determination of α1-acid glycoprotein (AGP) in serum, showing strong and selective binding to AGP. This method offers a faster and broader analytical range compared to conventional methods (Imamura et al., 1994).

  • Fish Anesthesia : this compound, along with other compounds, has been compared for its effectiveness as an anesthetic in larval fish, showing its potential use in aquaculture and fish research (Massee et al., 1995).

  • Nucleic Acid Detection : A study developed a fluorometric method using this compound for the rapid determination of nucleic acids, exploiting its ability to become fluorescent upon binding to nucleic acids (Li et al., 2003).

  • Chromonic Liquid Crystals Study : this compound acetate's self-assembly behavior in water has been investigated, revealing its potential in forming nematic liquid crystals and chromonic phases, expanding the understanding of commercially available dyes and their applications (Magana et al., 2016).

  • Amyloid Protein Research : this compound has been identified as a near-infrared fluorescent probe that can detect the β-sheet structure of amyloid fibrils, showing potential for monitoring protein aggregation in diseases like Alzheimer's (Wang et al., 2020).

  • Pollution Monitoring : It has been used as a dichromate-selective membrane electrode, demonstrating potential applications in environmental monitoring and detection of specific ions in water samples (Yari & Bagheri, 2009).

Mechanism of Action

Target of Action

Quinaldine Red (QR) is a dark green-red or black solid that primarily targets alpha 1-acid glycoprotein (AGP) . AGP is a plasma protein that plays a crucial role in the body’s immune response and has a high affinity for binding to various drugs .

Mode of Action

This compound interacts with its target, AGP, through a supramolecular interaction . This interaction enhances the fluorescence of QR in the presence of AGP, although QR is rarely fluorescent in an aqueous or albumin solution . The rate of oxidation of this compound is in the first order with respect to the concentration of the oxidizing agent .

Biochemical Pathways

This compound is a cationic molecule that undergoes oxidation at different levels of pH . The rate of oxidation increases with increasing pH and increased sodium carbonate concentration . The reaction rate eventually levels off due to the maximum formation of the product within the oxidation process .

Result of Action

This compound has been used mainly for regulation of cell proliferation, in diagnostic agents of disease related with amyloid accumulation, detecting enzyme activity, and dental bleaching materials . When bound to something, QR becomes visible by fluorescence . This property is utilized in determining the melting temperature ™ of proteins using the supramolecular interaction between this compound and proteins .

Action Environment

The action of this compound is influenced by environmental factors such as pH. It is a pH indicator that turns from colorless to red between a pH of 1.0–2.2 . The rate of oxidation of this compound is influenced by the pH level . Additionally, it is likely to be mobile in the environment due to its water solubility .

Safety and Hazards

Quinaldine Red is a strong irritant to the mucous membranes . It should be handled in accordance with good industrial hygiene and safety practice . Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe vapors/dust. Do not ingest .

Relevant Papers One of the relevant papers is "this compound as a fluorescent probe for determining the melting temperature ™ of proteins: a simple, rapid and high-throughput assay" . This paper demonstrates a method for determining the Tm of proteins using the supramolecular interaction between this compound and proteins .

properties

IUPAC Name

4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide
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InChI

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JOLANDVPGMEGLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]
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Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN2
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Related CAS

65201-92-5 (chloride)
Record name Quinaldine Red
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Molecular Weight

430.3 g/mol
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Physical Description

Very dark red solid; [Merck Index] Dark green to black powder; May be discolored by light; [Acros Organics MSDS]
Record name Quinaldine Red
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CAS RN

117-92-0
Record name Quinaldine Red
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Record name Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1)
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Record name 2-(-(4-dimethylamino)styryl)-1-ethylquinolinium iodide
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Record name QUINALDINE RED
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Quinaldine Red?

A1: this compound, also known as 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolinium, has a molecular formula of C21H23N2+ and a molecular weight of 303.4 g/mol.

Q2: Does this compound exhibit any notable spectroscopic properties?

A2: Yes, this compound is known for its fluorescence properties. It shows enhanced fluorescence upon binding to certain targets, such as i-motif DNA structures [] and proteins []. This property makes it a valuable probe in fluorescence-based assays.

Q3: How does this compound interact with i-motif DNA structures?

A3: While the exact mechanism remains under investigation, research suggests that this compound exhibits a "light-up" fluorescence enhancement upon binding to i-motif DNA structures. This interaction enables its use in label-free i-motif-involved systems [].

Q4: Can this compound be used to study drug-protein interactions?

A4: Yes, this compound has been successfully employed as a fluorescent probe to investigate drug-protein interactions, particularly with α1-acid glycoprotein (AGP) [, ]. Its fluorescence is quenched in the presence of drugs that compete for binding sites on AGP, offering insights into drug binding affinities and site characteristics.

Q5: What makes this compound suitable for high-dose dosimetry applications?

A5: this compound, when incorporated into polymer films like PVA or PVB, exhibits a color change upon exposure to gamma radiation [, ]. This colorimetric response, along with its stability in the intermediate humidity range (10% - 50%), makes it a viable candidate for high-dose dosimetry.

Q6: Is this compound stable under different environmental conditions?

A6: Research indicates that this compound demonstrates stability across a range of pH levels [, ]. Additionally, when incorporated into specific polymer matrices like PVA and PVB, it exhibits stability under varying humidity conditions [].

Q7: Are there any known applications of this compound in phosphate analysis?

A7: Yes, this compound is employed in colorimetric assays for phosphate detection, particularly in biochemical research involving inorganic phosphate and phosphoesters []. It participates in a reaction cascade leading to the formation of a phosphomolybdate complex, which can be spectrophotometrically quantified.

Q8: Does this compound exhibit any catalytic properties?

A8: While this compound itself might not be a direct catalyst, its use as an indicator in photopolymerization reactions involving iodonium salts has been reported []. The rate of acid release from these photoinitiators, as measured by this compound, correlates with the polymerization kinetics.

Q9: Have there been any computational studies conducted on this compound?

A9: Yes, computational chemistry methods, particularly the semi-empirical AM1 method, have been employed to investigate the association of this compound with various anionic dyes [, , ]. These studies have provided insights into the structural characteristics, energy of formation, and potential structures of the resulting associates.

Q10: Can this compound be used to visualize specific cellular compartments?

A10: Recent research has shown that this compound can simultaneously localize in the mitochondria and nucleolus of live cells, demonstrating its potential as a dual organelle targeting fluorescent marker []. This finding suggests a possible role for this compound in investigating inter-organelle communication.

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